molecular formula C22H31N3O3S B11073029 Ethyl 4-({[4-(azepan-1-ylcarbonyl)piperidin-1-yl]carbonothioyl}amino)benzoate

Ethyl 4-({[4-(azepan-1-ylcarbonyl)piperidin-1-yl]carbonothioyl}amino)benzoate

Cat. No.: B11073029
M. Wt: 417.6 g/mol
InChI Key: ZKBQNZVFOUDGIF-UHFFFAOYSA-N
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Description

ETHYL 4-({[4-(1-AZEPANYLCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes an ethyl ester, a benzoate group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[4-(1-AZEPANYLCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as esterification, amidation, and thiourea formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[4-(1-AZEPANYLCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoate derivatives, while substitution reactions can produce a variety of substituted benzoate compounds .

Scientific Research Applications

ETHYL 4-({[4-(1-AZEPANYLCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-({[4-(1-AZEPANYLCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

ETHYL 4-({[4-(1-AZEPANYLCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific structural features, such as the presence of the azepanylcarbonyl group and the piperidine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C22H31N3O3S

Molecular Weight

417.6 g/mol

IUPAC Name

ethyl 4-[[4-(azepane-1-carbonyl)piperidine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C22H31N3O3S/c1-2-28-21(27)18-7-9-19(10-8-18)23-22(29)25-15-11-17(12-16-25)20(26)24-13-5-3-4-6-14-24/h7-10,17H,2-6,11-16H2,1H3,(H,23,29)

InChI Key

ZKBQNZVFOUDGIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N3CCCCCC3

Origin of Product

United States

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